molecular formula C8H17N3O B1603298 N-ethyl-2-(piperazin-1-yl)acetamide CAS No. 40004-11-3

N-ethyl-2-(piperazin-1-yl)acetamide

Cat. No. B1603298
CAS RN: 40004-11-3
M. Wt: 171.24 g/mol
InChI Key: RJUPRYFFXQYDFM-UHFFFAOYSA-N
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Description

“N-ethyl-2-(piperazin-1-yl)acetamide” is a chemical compound with the molecular formula C8H17N3O . It is a unique chemical that is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of compounds similar to “N-ethyl-2-(piperazin-1-yl)acetamide” has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2-(piperazin-1-yl)acetamide” can be represented by the formula C8H17N3O . The InChI code for this compound is 1S/C8H17N3O/c1-2-10-8(12)7-11-5-3-9-4-6-11/h9H,2-7H2,1H3,(H,10,12) .


Physical And Chemical Properties Analysis

“N-ethyl-2-(piperazin-1-yl)acetamide” is a solid at room temperature . The molecular weight of this compound is 171.24 . The compound has a melting point of 58-59°C .

Scientific Research Applications

Synthesis and Memory Enhancement

One of the scientific applications of N-ethyl-2-(piperazin-1-yl)acetamide derivatives is in the enhancement of memory abilities. A study demonstrated the synthesis of a 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, investigating its effects on memory enhancement in mice. This compound was prepared through a series of chemical reactions, including the Whol Ziegler reaction, the Williamson reaction, and aminolysis. The memory-enhancing effects were measured using a swimming maze test, showing positive results on the cognitive abilities of the mice (Li Ming-zhu, 2008).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

Another application involves the discovery of a compound, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing significant selectivity over ACAT-2. This compound, through its molecular design incorporating a piperazine unit, demonstrated improved aqueous solubility and oral absorption, highlighting its potential utility in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Bioactive Metabolites from Marine Actinobacteria

In marine actinobacteria research, novel bioactive metabolites, including compounds related to N-ethyl-2-(piperazin-1-yl)acetamide, have been identified. These compounds, isolated from Streptomyces sp., were characterized using NMR spectroscopy and mass spectrometry, revealing their potential cytotoxic activities through their effects on sperm and eggs of sea urchins (M. P. Sobolevskaya et al., 2007).

Antihistamine Applications

N-ethyl-2-(piperazin-1-yl)acetamide derivatives also find applications in antihistamine research. Cetirizine, a piperazine antihistamine, has been studied for its selectivity towards H1 histamine receptors, demonstrating effectiveness in treating urticaria and allergic rhinitis without significant side effects (J. Arlette, 1991).

properties

IUPAC Name

N-ethyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)7-11-5-3-9-4-6-11/h9H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPRYFFXQYDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585906
Record name N-Ethyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(piperazin-1-yl)acetamide

CAS RN

40004-11-3
Record name N-Ethyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40004-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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